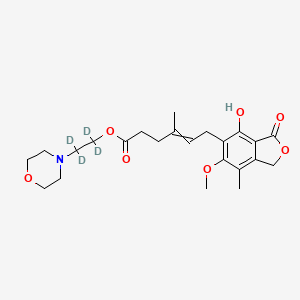
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate Mycophenolate Mofetil-d4 . This compound is primarily used in the field of medicinal chemistry and pharmacology due to its immunosuppressive properties. It is a prodrug of mycophenolic acid, which is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of T and B lymphocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolate Mofetil-d4 involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol-d4. The reaction typically requires a catalyst such as zinc or calcium salts to facilitate the esterification process . The reaction is carried out under reflux conditions in an organic solvent capable of removing water, such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of Mycophenolate Mofetil-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to crystallization and filtration to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Mycophenolate Mofetil-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of mycophenolic acid, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mycophenolate Mofetil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of mycophenolate mofetil in pharmaceutical formulations.
Biology: Employed in studies investigating the role of inosine monophosphate dehydrogenase in cellular metabolism.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in preventing organ transplant rejection and treating autoimmune diseases
Industry: Applied in the development of new immunosuppressive drugs and formulations.
Mechanism of Action
Mycophenolate Mofetil-d4 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The compound also affects the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate Mofetil: The non-deuterated form of the compound, widely used as an immunosuppressant.
Mycophenolic Acid: The active metabolite of mycophenolate mofetil, responsible for its immunosuppressive effects.
Enteric-coated Mycophenolate Sodium: An alternative formulation designed to reduce gastrointestinal side effects.
Uniqueness
Mycophenolate Mofetil-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms can also lead to differences in metabolic pathways, potentially reducing the formation of toxic metabolites .
Properties
Molecular Formula |
C23H31NO7 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/i10D2,13D2 |
InChI Key |
RTGDFNSFWBGLEC-DOWAQSPRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C)N3CCOCC3 |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
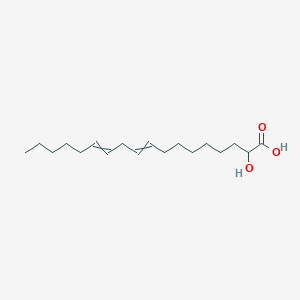
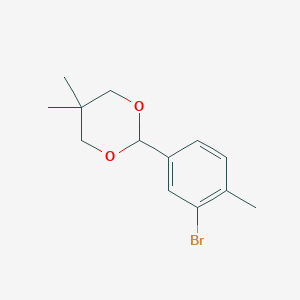
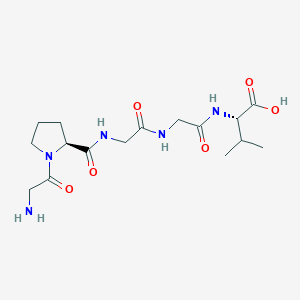

![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
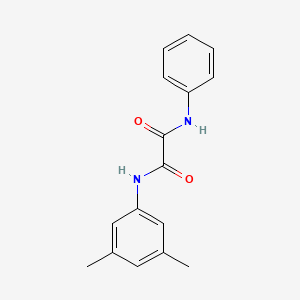
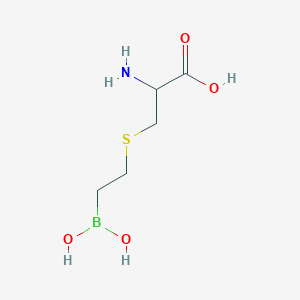

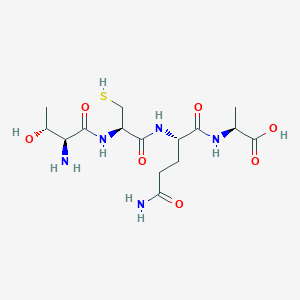
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
